1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea

Catalog No.
S15517128
CAS No.
M.F
C11H13IN2O
M. Wt
316.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea

Product Name

1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea

IUPAC Name

1-(cyclopropylmethyl)-3-(4-iodophenyl)urea

Molecular Formula

C11H13IN2O

Molecular Weight

316.14 g/mol

InChI

InChI=1S/C11H13IN2O/c12-9-3-5-10(6-4-9)14-11(15)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H2,13,14,15)

InChI Key

MUASGWOAZBMLJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)NC2=CC=C(C=C2)I

1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea is a synthetic organic compound characterized by its unique structure, which combines a cyclopropylmethyl group with a 4-iodophenyl moiety. This compound belongs to the class of ureas, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C10H12FIN2O, and it features a cyclopropyl ring, an iodine atom attached to a phenyl ring, and a urea functional group, making it a subject of interest in various fields of research.

  • Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the urea into amines or other reduced forms.
  • Substitution: Nucleophilic substitution can occur at the halogenated positions, particularly the iodine atom on the phenyl ring.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines and thiols for substitution reactions .

The biological activity of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea has been explored in various studies. It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets. The presence of iodine in its structure may enhance its reactivity and biological interactions, making it a candidate for further pharmacological studies .

Synthesis of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea typically involves the following steps:

  • Formation of the Urea Linkage: The reaction between cyclopropylmethylamine and 4-iodophenyl isocyanate under controlled conditions results in the formation of the urea bond.
  • Purification: The product is purified using techniques such as flash chromatography, often employing solvents like hexanes and ethyl acetate .
  • Characterization: The synthesized compound is characterized using techniques like NMR spectroscopy to confirm its structure and purity.

1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea has several applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases.
  • Chemical Research: Used as a building block in organic synthesis to develop more complex molecules.
  • Material Science: Explored for its properties in developing new materials or specialty chemicals .

Studies on the interactions of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea with biological targets are ongoing. Research suggests that this compound may bind to specific enzymes or receptors, potentially modulating their activity. Such interactions could explain its observed biological effects, particularly in antimicrobial and anticancer assays .

Several compounds share structural similarities with 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorophenyl)-3-(2-fluorophenyl)ureaContains chlorine and fluorineDifferent halogen composition affecting reactivity
1-(4-Chlorophenyl)-3-(4-iodophenyl)ureaSimilar urea structure with chlorinePotentially different biological activity
1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)ureaCyclopropyl group with fluorineVariation in halogen position influences properties

Uniqueness

The uniqueness of 1-(Cyclopropylmethyl)-3-(4-iodophenyl)urea lies in its combination of a cyclopropane ring with an iodine-substituted phenyl group. This specific arrangement may impart distinct chemical properties, enhancing its reactivity and biological interaction potential compared to similar compounds. The presence of both iodine and the cyclopropane moiety could make it particularly interesting for further investigation in drug design and development .

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

316.00726 g/mol

Monoisotopic Mass

316.00726 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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